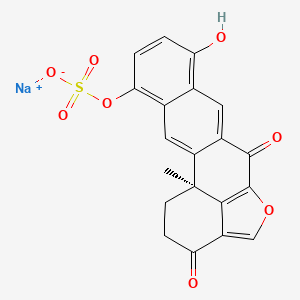
Halenaquinol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halenaquinol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C20H13NaO8S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Halenaquinol sulfate has demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus. Research indicates that this compound inhibits Sortase A (SrtA), an enzyme crucial for the virulence of this bacterium. The compound's inhibitory effect on SrtA was quantified with an IC50 value of 103.48 μM, showing that it is less potent than halenaquinol but still effective in blocking the anchoring of Staphylococcal Protein A (SpA) to the bacterial cell wall .
Case Study: Inhibition of Staphylococcal Protein A
- Objective : To investigate the effect of this compound on SrtA activity.
- Method : Semi-quantitative reverse transcription PCR and Western blot analysis were employed.
- Findings : this compound significantly reduced SpA anchoring in a dose-dependent manner, comparable to an SrtA deletion mutant, thus confirming its potential as an anti-infective agent targeting S. aureus virulence .
Synthesis and Structural Insights
The synthesis of this compound has been a topic of interest due to its complex structure. Various synthetic strategies have been developed since its first isolation in 1988. These include methods utilizing Diels–Alder reactions and other cycloaddition techniques that highlight the compound's electrophilic nature, which is essential for its biological activity .
Synthesis Overview
- Key Techniques :
- Diels–Alder cycloaddition
- Electrophilic furan reactions
- Challenges : The compound's instability under light and heat necessitates careful handling during synthesis.
Cytotoxicity and Antifungal Activity
This compound has also been explored for its cytotoxic effects against various cancer cell lines and its antifungal properties. Studies have indicated that it exhibits selective cytotoxicity, making it a candidate for further investigation in cancer therapeutics .
Antifungal Case Study
- Objective : Assess antifungal activity against Candida species.
- Method : In vitro assays measuring growth inhibition.
- Results : this compound showed promising antifungal activity, warranting further exploration in clinical settings .
Potential Therapeutic Applications
Given its diverse biological activities, this compound presents potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi. Its mechanism of action through SrtA inhibition opens pathways for developing novel anti-infective agents.
Data Summary Table
Propriétés
Formule moléculaire |
C20H13NaO8S |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] sulfate |
InChI |
InChI=1S/C20H14O8S.Na/c1-20-5-4-15(22)12-8-27-19(17(12)20)18(23)11-6-9-10(7-13(11)20)16(3-2-14(9)21)28-29(24,25)26;/h2-3,6-8,21H,4-5H2,1H3,(H,24,25,26);/q;+1/p-1/t20-;/m0./s1 |
Clé InChI |
GCVHMYXVBXEDEI-BDQAORGHSA-M |
SMILES isomérique |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |
Synonymes |
halenaquinol sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















